molecular formula C8H7N3O2 B2480957 3-Methyl-4-nitro-1H-indazole CAS No. 945397-03-5

3-Methyl-4-nitro-1H-indazole

Cat. No. B2480957
CAS RN: 945397-03-5
M. Wt: 177.163
InChI Key: IBVDAEMIEZJBSW-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-1H-indazole is a heterocyclic alkyl compound . It contains nitrogen and three methyl groups . It is used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 3-Methyl-4-nitro-1H-indazole, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 3-Methyl-4-nitro-1H-indazole is CHNO . Its average mass is 177.160 Da and its monoisotopic mass is 177.053833 Da .


Chemical Reactions Analysis

Indazoles, including 3-Methyl-4-nitro-1H-indazole, can be synthesized through various methods. One such method involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes .


Physical And Chemical Properties Analysis

3-Methyl-4-nitro-1H-indazole is a solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

3-Methyl-4-nitro-1H-indazole and related heterocyclic diazoles have been studied as corrosion inhibitors for iron in acidic conditions. Research by Babić-Samardžija et al. (2005) found that these compounds, when added to a corrosive solution, can decrease corrosion current and increase charge-transfer resistance, suggesting their potential in protecting metals from corrosion (Babić-Samardžija et al., 2005).

Crystal and Molecular Structure

Studies have focused on understanding the crystal and molecular structure of nitroindazole derivatives, which include compounds like 3-Methyl-4-nitro-1H-indazole. For example, Cabildo et al. (2011) investigated the structure of various biologically active nitroindazoles using X-ray diffraction and NMR spectroscopy, highlighting the importance of these compounds in scientific research due to their biological activities (Cabildo et al., 2011).

Chemical Synthesis and Modifications

The chemical synthesis and modification of 3-Methyl-4-nitro-1H-indazole have been explored to achieve different properties. Boujdi et al. (2022) developed a solvent/ligand controlled switchable C-H arylation of 1-methyl-4-nitro-1H-indazole, highlighting the versatility of this compound in chemical synthesis (Boujdi et al., 2022).

Antibacterial Activities

The antibacterial activities of indazole derivatives, including those related to 3-Methyl-4-nitro-1H-indazole, have been studied. Ghaemi and Pordel (2016) synthesized new compounds with the indazole structure and evaluated their antibacterial activities, highlighting the potential of these compounds in combating bacterial infections (Ghaemi & Pordel, 2016).

Mechanism of Action

While the specific mechanism of action for 3-Methyl-4-nitro-1H-indazole is not mentioned in the search results, indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Safety and Hazards

The safety data sheet for 3-Methyl-4-nitro-1H-indazole indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indazole-containing derivatives, including 3-Methyl-4-nitro-1H-indazole, are key components to functional molecules that are used in a variety of everyday applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis process and exploring new applications for these compounds .

properties

IUPAC Name

3-methyl-4-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-8-6(10-9-5)3-2-4-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDAEMIEZJBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitro-1H-indazole

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